molecular formula C12H15ClN2O2 B1462177 [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol CAS No. 1094397-30-4

[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol

Cat. No.: B1462177
CAS No.: 1094397-30-4
M. Wt: 254.71 g/mol
InChI Key: VKSDSAFWIYYBTK-UHFFFAOYSA-N
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Description

[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C12H15ClN2O2 . This compound is characterized by the presence of a piperidine ring, a chloropyridine moiety, and a methanol group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-7-10(1-4-14-11)12(17)15-5-2-9(8-16)3-6-15/h1,4,7,9,16H,2-3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSDSAFWIYYBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol typically involves the reaction of 2-chloropyridine-4-carboxylic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is converted to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a methanol group.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of the methanol group.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is used in biological research to study its effects on various biological pathways. It can act as a ligand for certain receptors, providing insights into receptor-ligand interactions.

Medicine: In medicinal chemistry, [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its versatility makes it a valuable intermediate in the production of various drugs.

Mechanism of Action

The mechanism of action of [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

  • [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethanol
  • [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]propanol
  • [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]butanol

Comparison: Compared to its analogs, [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol exhibits unique properties due to the presence of the methanol group. This functional group influences its reactivity and interaction with biological targets. The compound’s distinct structure makes it a valuable tool in scientific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol
Reactant of Route 2
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[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol

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